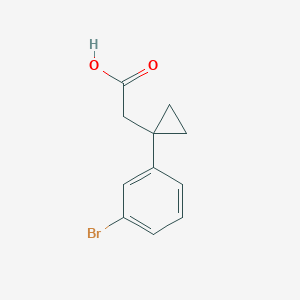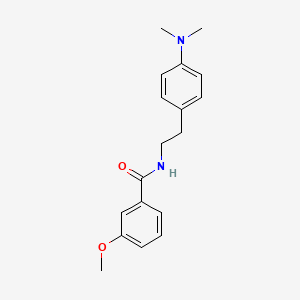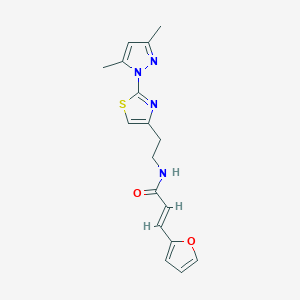
1-(3-Bromophenyl)cyclopropylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H9BrO2 . It has an average mass of 241.081 Da and a monoisotopic mass of 239.978592 Da .
Molecular Structure Analysis
The molecular structure of 1-(3-Bromophenyl)cyclopropylacetic acid consists of a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group . The presence of the bromine atom suggests that this compound could be used in further reactions as a precursor for other functional groups.Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C10H9BrO2, and it has a molecular weight of 241.08 .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
One area of application involves the use of cyclopropylcarboxylic acids and esters incorporating bromophenol moieties as inhibitors of the carbonic anhydrase enzyme (CA). These compounds have shown excellent inhibitory effects against human CA isoenzymes, which are critical for various physiological functions. For example, certain bromophenol derivatives exhibited low nanomolar inhibition against CA I and II isoenzymes, highlighting their potential in designing inhibitors for therapeutic purposes (Boztaş et al., 2015).
Synthetic Methodologies
Research has also focused on synthetic methodologies involving cyclopropane moieties. For instance, the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was described, offering a pathway for enantioselective synthesis of clinically relevant compounds (Lifchits & Charette, 2008). Another study detailed the preparation of cyclopropylideneacetates, highlighting their utility as multifunctional building blocks for organic synthesis (Limbach et al., 2004).
Material Science and Polymer Chemistry
In material science, novel poly(phenylacetylene)s bearing cyclopropane pendants demonstrated chiroptical properties and enantioselective gelation, indicating their potential in creating smart materials with specific responses to chiral stimuli (Maeda et al., 2011).
Anticancer Activity
The anticancer activities of bromophenol derivatives, including those with cyclopropyl moieties, have been explored, revealing mechanisms such as cell cycle arrest and apoptosis induction in cancer cells. For example, a novel bromophenol derivative showed significant anticancer activity against lung cancer cells, highlighting the potential for developing new therapeutic agents (Guo et al., 2018).
Environmental and Green Chemistry
Research into green chemistry applications, such as the silver-catalyzed synthesis of arylnaphthalene lactones, demonstrates the utility of bromophenyl cyclopropyl derivatives in developing more sustainable chemical processes (Eghbali et al., 2008).
Safety and Hazards
Direcciones Futuras
The future directions for research on 1-(3-Bromophenyl)cyclopropylacetic acid could involve exploring its potential biological activities, given the known biological potential of indole derivatives . Additionally, its synthesis and reactivity could be further studied to expand its potential uses in organic synthesis.
Mecanismo De Acción
Target of Action
This compound may be part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds
Result of Action
As a unique chemical provided to early discovery researchers
Propiedades
IUPAC Name |
2-[1-(3-bromophenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAXTJHMGUOZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2823836.png)

![(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol](/img/structure/B2823838.png)

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)



![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2823859.png)
